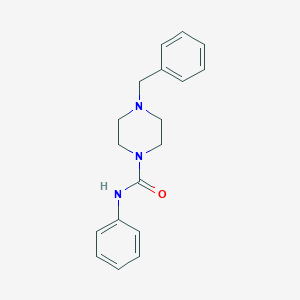![molecular formula C20H19NO6S3 B282087 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone, also known as PSMSE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PSMSE has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes in the laboratory.
科学研究应用
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been used to study protein-protein interactions, particularly those involving the tumor suppressor protein p53. In addition, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to modulate cellular signaling pathways, including the MAPK/ERK pathway.
作用机制
The mechanism of action of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is not well understood. However, it is believed that 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone acts as an inhibitor of enzymes and proteins by binding to their active sites and preventing their normal function. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been shown to modulate cellular signaling pathways by altering the phosphorylation status of key signaling proteins.
Biochemical and Physiological Effects:
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in lab experiments include its unique chemical structure, which allows for the study of a variety of biochemical and physiological processes. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, there are also limitations to using 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in lab experiments. For example, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research involving 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone. One area of interest is the development of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone derivatives with improved solubility and bioavailability. Another area of interest is the study of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in animal models of disease, particularly in the context of cancer and inflammatory diseases. Additionally, the potential use of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone as a therapeutic agent for these diseases warrants further investigation. Finally, the development of new methods for the synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone and its derivatives may lead to the discovery of novel compounds with even greater potential for scientific research.
合成方法
The synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone involves the reaction of 2-chloroethyl phenyl sulfone with thiourea to form 2-phenacylsulfonyl-1,3-thiazolidine. This intermediate is then reacted with chloromethyl methyl sulfone to produce 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone. The synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is relatively straightforward and can be accomplished using standard laboratory techniques.
属性
分子式 |
C20H19NO6S3 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC 名称 |
2-[phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C20H19NO6S3/c22-17(15-7-3-1-4-8-15)13-29(24,25)20(19-21-11-12-28-19)30(26,27)14-18(23)16-9-5-2-6-10-16/h1-10,21H,11-14H2 |
InChI 键 |
DWHBKPHJLMACNC-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(S(=O)(=O)CC(=O)C2=CC=CC=C2)S(=O)(=O)CC(=O)C3=CC=CC=C3)N1 |
规范 SMILES |
C1CSC(=C(S(=O)(=O)CC(=O)C2=CC=CC=C2)S(=O)(=O)CC(=O)C3=CC=CC=C3)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)










